molecular formula C18H16Cl2N4O2 B3004475 1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415630-22-5

1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea

カタログ番号 B3004475
CAS番号: 2415630-22-5
分子量: 391.25
InChIキー: FACCWBPLBYLYGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as DPU-4 and is a urea-based inhibitor of the enzyme soluble epoxide hydrolase (sEH).

作用機序

DPU-4 works by inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents. By inhibiting sEH, DPU-4 increases the levels of EETs, leading to improved vascular function and reduced inflammation.
Biochemical and Physiological Effects:
DPU-4 has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, improve renal function, and reduce cardiac hypertrophy in animal models of hypertension. Additionally, DPU-4 has been shown to reduce inflammation and fibrosis in animal models of renal disease. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes.

実験室実験の利点と制限

One of the advantages of using DPU-4 in lab experiments is its specificity for sEH inhibition. This specificity allows for the investigation of the role of sEH in various diseases. Additionally, DPU-4 has been found to be stable in vivo, making it a suitable candidate for in vivo studies.
One limitation of using DPU-4 in lab experiments is its potential toxicity. While DPU-4 has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.

将来の方向性

There are several future directions for research related to DPU-4. One area of interest is the potential use of DPU-4 in the treatment of diabetic nephropathy. Additionally, further studies are needed to determine the safety and efficacy of DPU-4 in humans. Finally, there is a need for the development of more potent and selective sEH inhibitors for use in various diseases.
Conclusion:
In conclusion, DPU-4 is a urea-based inhibitor of sEH that has shown promise as a therapeutic agent in various diseases. The compound has been extensively studied for its potential anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. While further studies are needed to determine its safety and efficacy in humans, DPU-4 has the potential to be a valuable therapeutic agent in the treatment of various diseases.

合成法

The synthesis of DPU-4 involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-pyrazol-1-ylphenyl) ethanol in the presence of a base to form the intermediate 1-(3,4-dichlorophenyl) -3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl] urea. This intermediate is then treated with hydroxylamine to form the final product, DPU-4.

科学的研究の応用

DPU-4 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. It has been found to be effective in treating hypertension, renal fibrosis, and cardiovascular diseases. Additionally, DPU-4 has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.

特性

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-15-7-4-13(10-16(15)20)23-18(26)21-11-17(25)12-2-5-14(6-3-12)24-9-1-8-22-24/h1-10,17,25H,11H2,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACCWBPLBYLYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。